

Application Notes and Protocols: 7-Bromo-1H-benzo[d]triazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 7-Bromo-1H-benzo[d]
[1,2,3]triazole

Cat. No.: B1342952

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 7-Bromo-1H-benzo[d]triazole as a versatile building block in medicinal chemistry. While specific detailed experimental protocols and quantitative data for derivatives of 7-Bromo-1H-benzo[d]triazole are not extensively available in the reviewed literature, this document leverages established procedures for related benzotriazole and heterocyclic compounds to provide robust starting points for research and development.

Introduction

7-Bromo-1H-benzo[d]triazole is a valuable heterocyclic scaffold in drug discovery. The presence of the bromine atom at the 7-position provides a reactive handle for a variety of cross-coupling reactions, allowing for the synthesis of diverse libraries of substituted benzotriazole derivatives. The benzotriazole core itself is a key pharmacophore found in numerous biologically active compounds, exhibiting a wide range of activities including anticancer, antimicrobial, and enzyme inhibitory properties.^{[1][2][3]} This document outlines synthetic protocols for the derivatization of 7-Bromo-1H-benzo[d]triazole and summarizes the biological activities of related benzotriazole compounds to highlight the potential of this scaffold.

Synthetic Applications

The primary utility of 7-Bromo-1H-benzo[d]triazole in medicinal chemistry lies in its capacity to undergo functionalization at the bromine-substituted carbon and the nitrogen atoms of the triazole ring.

N-Alkylation and N-Arylation

The nitrogen atoms of the benzotriazole ring can be alkylated or arylated to introduce various substituents, which can significantly influence the compound's physicochemical properties and biological activity. These reactions often yield a mixture of N1 and N2 isomers.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C7 position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of aryl or heteroaryl substituents. This is a powerful method for generating novel chemical entities with potential therapeutic applications.[\[4\]](#)[\[5\]](#)

Biological Activity of Benzotriazole Derivatives

While specific data for 7-bromo-1H-benzo[d]triazole derivatives is limited, the broader class of benzotriazole compounds has shown significant promise in several therapeutic areas.

Anticancer Activity

Numerous benzotriazole derivatives have been synthesized and evaluated for their anticancer properties. These compounds have been shown to inhibit various cancer cell lines, with some exhibiting potent activity.[\[6\]](#)[\[7\]](#)[\[8\]](#) For instance, certain benzotriazole derivatives have demonstrated significant inhibition of carcinoma VX2, lung cancer A549, and stomach cancer cell lines.[\[6\]](#)[\[8\]](#)

Kinase Inhibition

The benzotriazole scaffold is a component of several kinase inhibitors. For example, 4,5,6,7-tetrabromo-1H-benzotriazole (TBBt) is known as a selective inhibitor of protein kinase CK2.[\[9\]](#) This suggests that brominated benzotriazoles, including derivatives of 7-bromo-1H-benzo[d]triazole, could be promising candidates for the development of novel kinase inhibitors.

Quantitative Data Summary

The following tables summarize the biological activity of various benzotriazole derivatives as reported in the literature. This data provides a reference for the potential efficacy of novel compounds derived from 7-Bromo-1H-benzo[d]triazole.

Table 1: Anticancer Activity of Selected Benzotriazole Derivatives

Compound ID	Cancer Cell Line	IC50 (μM)	Reference
2.1	Carcinoma VX2	3.80 ± 0.75	[6] [8]
2.2	Stomach MGC	3.72 ± 0.11	[6] [8]
2.5	Lung Cancer A549	5.47 ± 1.11	[6] [8]
2.5	Stomach MKN45	3.04 ± 0.02	[6] [8]
12b	Breast Cancer MCF-7	3.54 ± 0.265 (μg/mL)	[10]

Table 2: Kinase Inhibitory Activity of Selected Benzotriazole and Related Derivatives

Compound	Kinase Target	IC50 (nM)	Reference
9d (Indazole derivative)	FGFR1	15.0	[11] [12]
9u (Indazole derivative)	FGFR1	3.3	[11] [12]
Compound D (Benzothiazole derivative)	Tyrosine Kinase	96	[13]

Experimental Protocols

The following are generalized protocols for key synthetic transformations involving 7-Bromo-1H-benzo[d]triazole. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Protocol 1: General Procedure for N-Alkylation

This protocol is adapted from established methods for the N-alkylation of benzotriazoles.

Materials:

- 7-Bromo-1H-benzo[d]triazole
- Alkyl halide (e.g., methyl iodide, benzyl bromide)
- Potassium carbonate (K_2CO_3)
- Anhydrous N,N-dimethylformamide (DMF)

Procedure:

- To a solution of 7-Bromo-1H-benzo[d]triazole (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).
- Stir the suspension at room temperature for 30 minutes.
- Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
- Stir the reaction at room temperature or heat to 50-60 °C and monitor its progress by Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to separate the N1 and N2 isomers.

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol is based on standard procedures for the Suzuki coupling of aryl bromides.^{[4][5]}

Materials:

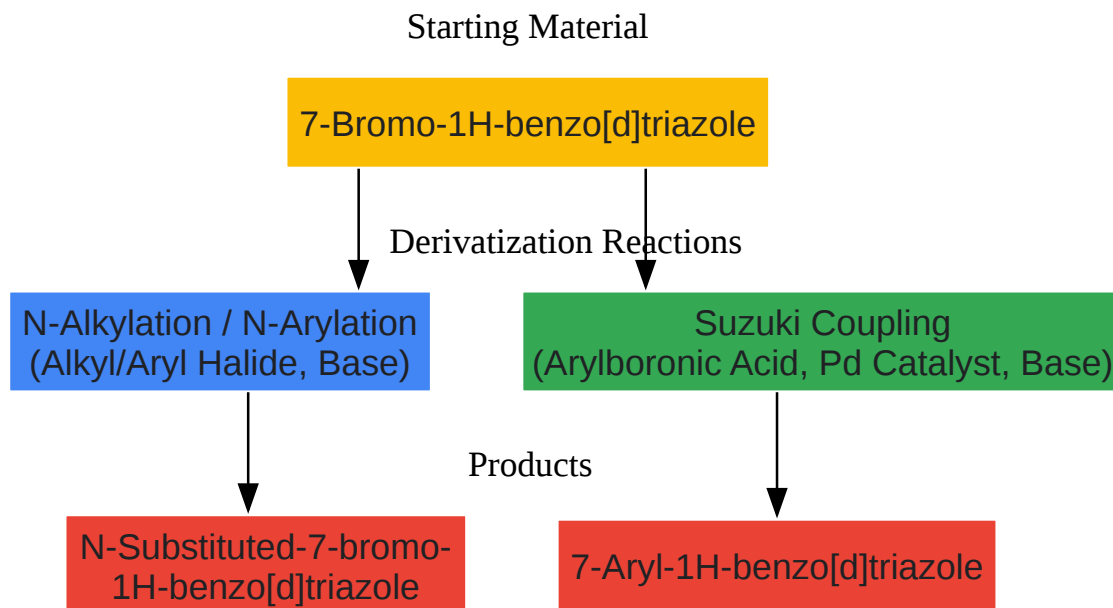
- 7-Bromo-1H-benzo[d]triazole
- Arylboronic acid
- Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
- Potassium carbonate (K₂CO₃)
- 1,4-Dioxane and water (4:1 mixture)

Procedure:

- In a reaction vessel, combine 7-Bromo-1H-benzo[d]triazole (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).
- Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
- Add the degassed 1,4-dioxane/water solvent mixture.
- Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC.
- Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel.

Visualizations

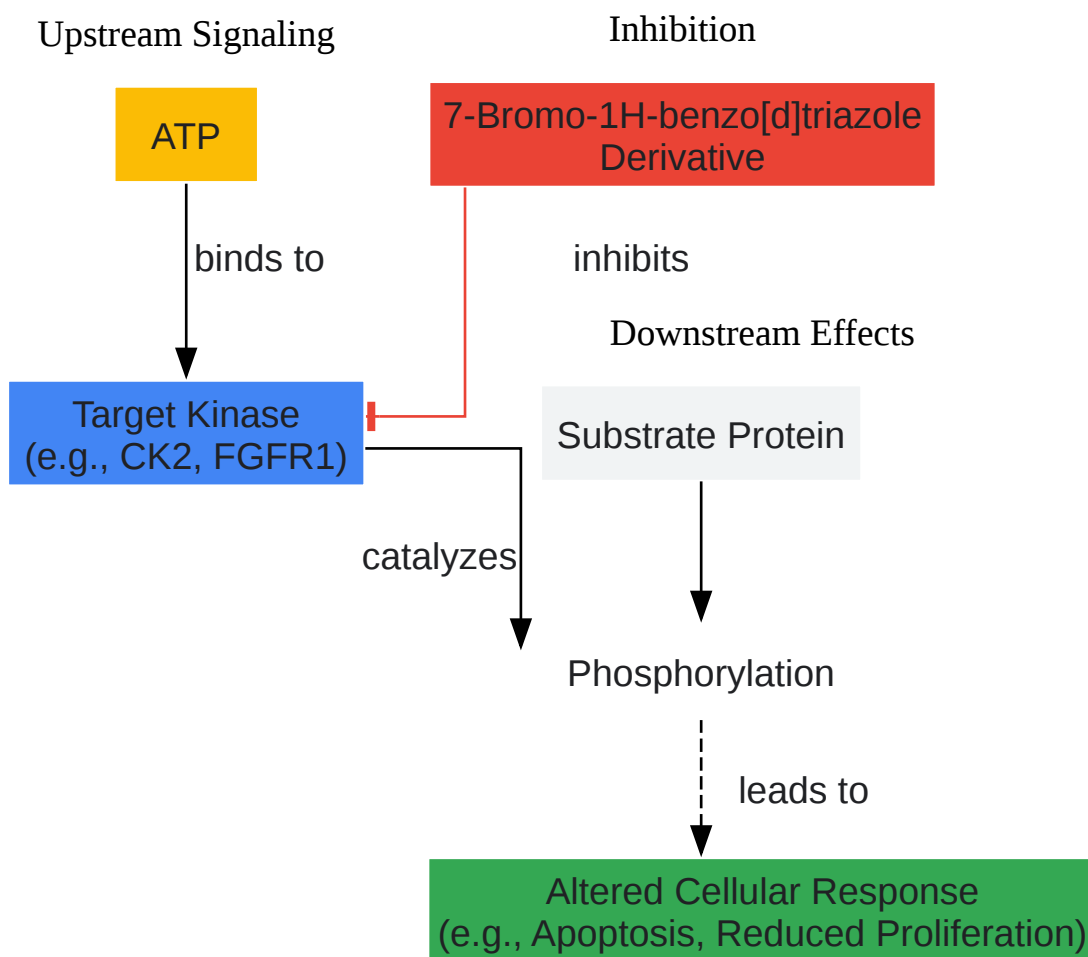
Synthetic Workflow for Derivatization of 7-Bromo-1H-benzo[d]triazole



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Caption: Synthetic pathways for 7-Bromo-1H-benzo[d]triazole.

Proposed Kinase Inhibition Signaling Pathway



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Caption: Mechanism of action for kinase inhibition.

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